![molecular formula C14H11NO3 B3002032 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol CAS No. 158846-23-2](/img/structure/B3002032.png)
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol
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Description
“2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol” is a biochemical used for proteomics research . It has a molecular formula of C14H11NO3 and a molecular weight of 241.24 .
Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 20 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ketone (aliphatic), 1 secondary amine (aromatic), and 2 ethers .Scientific Research Applications
Anticancer Agent Synthesis
The compound has been utilized in the synthesis of benzimidazole derivatives, which are explored for their potential as anticancer agents. By reacting ortho-phenylenediamines with benzaldehydes, researchers have synthesized compounds that exhibit significant activity against cancer cell lines such as lung, breast, and prostate cancer .
Proteomics Research
In proteomics, this compound serves as a biochemical tool. Its molecular structure allows it to be used in the study of proteins and peptides, which is crucial for understanding biological processes and disease mechanisms .
Chemistry Research
In chemistry, the compound is involved in the study of hydrogen bond vibrations and quasi-isostructural polymorphism. This research is significant for understanding the behavior of molecular structures and could lead to the development of new chemical compounds with tailored properties .
Biology and Biochemistry
The compound’s role in biology and biochemistry is linked to its use in proteomics research. It may also be involved in the study of intramolecular hydrogen bonding, which is essential for the stability and function of biological molecules .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yliminomethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-12-4-2-1-3-10(12)8-15-11-5-6-13-14(7-11)18-9-17-13/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWLSUGRXCOFBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=CC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol | |
CAS RN |
158846-23-2 |
Source
|
Record name | IPO 3009 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158846232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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